

# Core Compound Profile and Physicochemical Properties

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## Compound of Interest

Compound Name: **Methyl 5-bromo-2,3-difluorobenzoate**

Cat. No.: **B1420519**

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**Methyl 5-bromo-2,3-difluorobenzoate** is a polysubstituted benzene derivative, specifically a brominated and difluorinated methyl ester. Its structure is notable for the distinct electronic environment created by the interplay of an electron-withdrawing ester group and the inductive effects of the three halogen atoms. This unique substitution pattern makes it a valuable and reactive intermediate in organic synthesis.

The primary identifier for this compound is its CAS number: 1150163-69-1.[\[1\]](#)

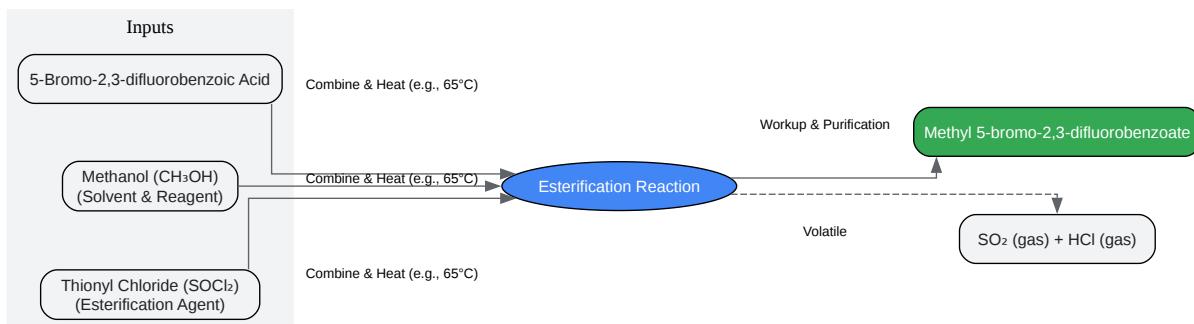
Table 1: Physicochemical and Safety Identifiers

Property	Value	Source
CAS Number	1150163-69-1	ChemicalBook <a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrF <sub>2</sub> O <sub>2</sub>	ChemicalBook <a href="#">[1]</a>
Formula Weight	251.02 g/mol	ChemicalBook <a href="#">[1]</a>
Appearance	White lumpy powder	ChemicalBook <a href="#">[1]</a>
Storage Temperature	Room Temperature, Sealed in Dry, Keep in Dark Place	ChemicalBook <a href="#">[1]</a>
HS Code	2916399090	ChemicalBook <a href="#">[1]</a>

## Strategic Synthesis: Esterification Pathway

The most direct and industrially scalable synthesis of **Methyl 5-bromo-2,3-difluorobenzoate** involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,3-difluorobenzoic acid. The Fischer esterification, catalyzed by a strong acid, is a fundamental and reliable method. However, for substrates that may be sensitive to prolonged heating under strongly acidic conditions, conversion to an acid chloride followed by reaction with methanol offers a high-yielding alternative.

A common and highly effective laboratory method employs thionyl chloride ( $\text{SOCl}_2$ ) in methanol. This approach is efficient as the reaction byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product. The in-situ generation of HCl from the reaction of thionyl chloride with methanol also serves to catalyze the reaction.



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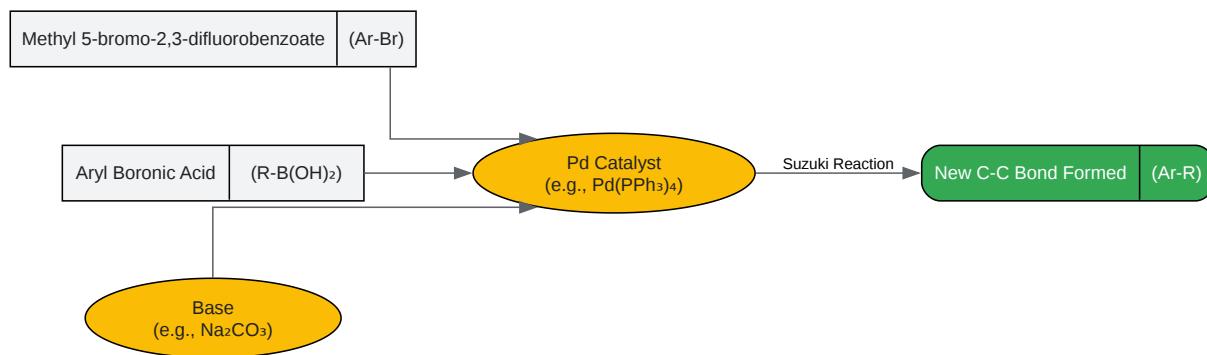
Caption: Fischer Esterification workflow for the synthesis of the target compound.

## Applications in Medicinal Chemistry and Drug Discovery

The true value of **Methyl 5-bromo-2,3-difluorobenzoate** lies in its utility as a versatile synthetic intermediate. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the precise and modular construction of complex molecular architectures from simpler precursors. [2][3]

#### Causality of Application:

- Orthogonal Reactivity: The C-Br bond is significantly more reactive in typical Pd-catalyzed cycles than the C-F bonds. This chemoselectivity allows chemists to functionalize the bromine position while leaving the fluorine atoms untouched for later-stage modifications or to serve as metabolic blockers.
- Electronic Tuning: The two fluorine atoms and the methyl ester group strongly influence the electronic properties of the aromatic ring. This pre-functionalization allows for the fine-tuning of a drug candidate's properties, such as binding affinity to target proteins, solubility, and metabolic stability.[2]
- Fragment-Based Drug Design: This compound is an ideal fragment for building compound libraries for high-throughput screening.[2] By coupling various boronic acids (in a Suzuki reaction) to the C-Br position, a diverse array of biaryl or aryl-heteroaryl structures can be rapidly generated.



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Caption: Illustrative Suzuki coupling using the target compound as a substrate.

## Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for esterifying aromatic acids.[\[4\]](#)

Objective: To synthesize **Methyl 5-bromo-2,3-difluorobenzoate** from 5-bromo-2,3-difluorobenzoic acid.

Materials:

- 5-bromo-2,3-difluorobenzoic acid
- Methanol (anhydrous)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Saturated aqueous sodium chloride (Brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: To a solution of 5-bromo-2,3-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 5 mL per 1 mmol of acid), add thionyl chloride (2.0-4.0 eq) dropwise at 0 °C (ice bath).

- Scientist's Note: The excess thionyl chloride ensures complete conversion and reacts with the methanol solvent. The dropwise addition at low temperature is crucial to control the initial exothermic reaction.
- Reaction: After the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and  $\text{SOCl}_2$ .
- Workup: Pour the residue carefully into ice-water. This will hydrolyze any remaining reactive species.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
  - Scientist's Note: The organic layer will contain the desired ester. Multiple extractions ensure maximum product recovery.
- Washing: Wash the combined organic layers sequentially with saturated aqueous  $\text{NaHCO}_3$  (to neutralize residual acid), water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure **Methyl 5-bromo-2,3-difluorobenzoate**.<sup>[4]</sup>

## Safety, Handling, and Storage

As a halogenated organic compound, proper handling is imperative. The following safety information is derived from GHS classifications for this chemical.<sup>[1]</sup>

GHS Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[1](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]
- Engineering Controls: Always handle this compound inside a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[[5](#)] The compound should be kept in a dark place to prevent potential degradation.[[1](#)]

## Conclusion

**Methyl 5-bromo-2,3-difluorobenzoate** is more than a catalog chemical; it is a strategically designed building block for advanced organic synthesis. Its defined structure, predictable reactivity, and the orthogonal nature of its halogen substituents provide chemists with a reliable tool for constructing complex molecules. Understanding its properties, synthesis, and safe handling is key to unlocking its full potential in the rapid-paced environments of pharmaceutical and materials science research.

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